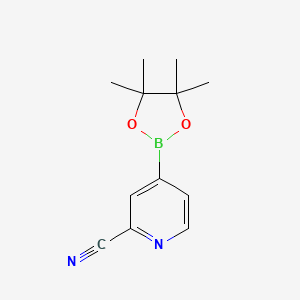

2-CYANOPYRIDINE-4-BORONIC ACID PINACOL ESTER

Beschreibung

2-Cyanopyridine-4-boronic acid pinacol ester (CAS: 741709-62-6) is a heterocyclic boronic ester featuring a pyridine ring substituted with a cyano group (-CN) at position 2 and a pinacol-protected boronic acid moiety at position 4. Boronic acid pinacol esters are pivotal intermediates in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl and heteroaryl compounds critical to pharmaceuticals, agrochemicals, and materials science .

Eigenschaften

IUPAC Name |

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BN2O2/c1-11(2)12(3,4)17-13(16-11)9-5-6-15-10(7-9)8-14/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SARWEPUHGNIVNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90671329 | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90671329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

741709-62-6 | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=741709-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90671329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Cyanopyridine-4-boronic acid pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-CYANOPYRIDINE-4-BORONIC ACID PINACOL ESTER typically involves the reaction of picolinonitrile with a boron-containing reagent such as bis(pinacolato)diboron. The reaction is often catalyzed by a transition metal catalyst like palladium and carried out under inert atmosphere conditions to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Analyse Chemischer Reaktionen

Types of Reactions

2-CYANOPYRIDINE-4-BORONIC ACID PINACOL ESTER can undergo various chemical reactions, including:

Oxidation: The boron moiety can be oxidized to form boronic acids.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The boron-containing ring can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas in the presence of a metal catalyst.

Substitution: Palladium catalysts and aryl halides for Suzuki-Miyaura coupling.

Major Products

Oxidation: Boronic acids.

Reduction: Amines.

Substitution: Aryl-substituted picolinonitriles.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

2-Cyanopyridine-4-boronic acid pinacol ester, with the CAS number 741709-62-6, is characterized by its boron-containing structure, which allows it to participate in numerous chemical reactions. The compound features a cyano group attached to a pyridine ring, enhancing its reactivity and utility in synthetic pathways.

Organic Synthesis

Suzuki-Miyaura Coupling Reactions

One of the primary applications of 2-cyanopyridine-4-boronic acid pinacol ester is in Suzuki-Miyaura coupling reactions. This reaction is pivotal for forming carbon-carbon bonds, allowing the synthesis of biaryl compounds, which are essential in pharmaceuticals and agrochemicals. The compound acts as a coupling partner, facilitating the formation of complex organic molecules.

Case Study: Synthesis of Kinase Inhibitors

In a notable study, 2-cyanopyridine-4-boronic acid pinacol ester was utilized in the synthesis of kinase inhibitors, which are critical in cancer therapy. The reaction conditions involved palladium catalysts and base additives, leading to high yields of the desired products. This showcases the compound's efficacy in late-stage functionalization processes .

Pharmaceutical Applications

Drug Development

The compound has been employed in the development of various therapeutic agents. Its ability to form stable complexes with palladium makes it suitable for synthesizing bioactive molecules.

Example: Crizotinib Synthesis

Crizotinib, an anaplastic lymphoma kinase inhibitor used in cancer treatment, was synthesized using 2-cyanopyridine-4-boronic acid pinacol ester as a key intermediate. The late-stage Suzuki coupling facilitated the introduction of critical functional groups necessary for biological activity .

Analytical Chemistry

Purity Analysis Techniques

Due to its reactivity, analyzing 2-cyanopyridine-4-boronic acid pinacol ester poses challenges. Advanced chromatographic methods have been developed to assess its purity effectively. These methods include non-aqueous reversed-phase high-performance liquid chromatography (HPLC), which stabilizes the compound during analysis .

Material Science

Polymer Chemistry

The compound's boron functionality allows it to be integrated into polymer frameworks, enhancing properties such as thermal stability and mechanical strength. Research has indicated that incorporating boronic esters can lead to innovative materials with tailored characteristics for specific applications .

Wirkmechanismus

The mechanism of action of 2-CYANOPYRIDINE-4-BORONIC ACID PINACOL ESTER involves its ability to participate in various chemical reactions due to the presence of the boron-containing dioxaborolane ring. This ring can form stable complexes with other molecules, facilitating reactions such as cross-coupling. The nitrile group can also undergo transformations, adding to the compound’s versatility .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares 2-cyanopyridine-4-boronic acid pinacol ester with analogous pyridine-based boronic esters, emphasizing structural features, reactivity, and applications.

Substituent Effects on Reactivity and Stability

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups: The -CN group in the target compound increases boron’s electrophilicity compared to halogen (-Cl, -Br) or bulky substituents (e.g., Boc-amino). This may enhance reactivity in Suzuki couplings with electron-rich aryl halides . Halogenated analogs (e.g., -Cl, -Br) enable subsequent functionalization via cross-couplings or nucleophilic substitutions, broadening synthetic utility .

Steric and Solubility Considerations: Bulky groups like Boc-amino () improve solubility in polar solvents but may hinder coupling efficiency due to steric hindrance. The cyano group’s compact size balances reactivity and steric accessibility .

Stability: Nitrophenyl boronic esters degrade upon reaction with H₂O₂, forming phenols .

Biologische Aktivität

2-Cyanopyridine-4-boronic acid pinacol ester is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids and their derivatives have been widely studied for various applications, including their roles as anticancer, antibacterial, and antiviral agents. This article focuses on the biological activity of 2-cyanopyridine-4-boronic acid pinacol ester, synthesizing findings from recent studies and case reports.

The compound is characterized by the following chemical formula: with a molecular weight of approximately 230.07 g/mol. Its structure features a pyridine ring with a cyano group and a boronic acid moiety, which are critical for its biological interactions.

Synthesis and Applications

Recent studies have highlighted efficient synthetic routes for 2-cyanopyridine-4-boronic acid pinacol ester, often utilizing palladium-catalyzed reactions. For instance, a study demonstrated the successful borylation of chloroquinolines using bis(pinacolato)diboron under mild conditions, leading to the synthesis of various borylated compounds that can serve as pharmacological agents . This method not only enhances yield but also allows for the generation of compounds with potential biological activities.

Anticancer Activity

Boronic acids have been recognized for their anticancer properties, particularly in targeting proteasomes. The mechanism involves inhibiting proteasome activity, which is crucial for regulating cell cycle progression and apoptosis in cancer cells. For example, boronic acid derivatives have shown effective inhibition of cell growth in various cancer cell lines, with IC50 values indicating significant potency .

Table 1: Anticancer Activity of Boronic Acid Derivatives

| Compound | Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| Bortezomib | U266 | 7.05 | Proteasome inhibition |

| 2-Cyanopyridine-4-boronic acid pinacol ester | MGC-803 | 3.962 | G2/M phase arrest |

| Dipeptide boronic acid | HepG-2 | 19.38 | Cell cycle arrest |

Antiviral Activity

In addition to anticancer properties, boronic acids have demonstrated antiviral potential. Research indicates that certain derivatives can inhibit HIV replication by targeting viral proteases, showcasing their ability to interfere with viral life cycles . The structural features of 2-cyanopyridine-4-boronic acid pinacol ester may enhance its binding affinity to viral targets.

Table 2: Antiviral Activity of Boronic Acid Derivatives

| Compound | Virus | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Darunavir | HIV-1 | 10 | Protease inhibition |

| Boronic acid derivative | HIV | 5 | Competitive inhibition |

Case Studies

Several case studies have illustrated the application of boron-based compounds in drug discovery. One notable study focused on developing novel anti-fibrotic drugs targeting homeodomain-interacting protein kinase 2 (HIPK2), where borylated compounds were synthesized and evaluated for their inhibitory effects . These compounds exhibited promising results in preclinical models, paving the way for further investigation into their therapeutic potential.

Q & A

Q. What strategies mitigate homocoupling side reactions in complex syntheses?

- Methodological Answer : Optimize oxygen-free conditions (e.g., degas solvents with N₂) to suppress homocoupling. Use excess halide coupling partner (1.5–2.0 eq) and lower Pd loading (1–2 mol%) to favor cross-coupling. Monitor reaction progress with TLC/HPLC to terminate before side reactions dominate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.